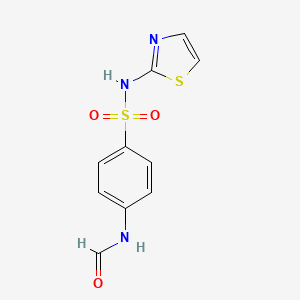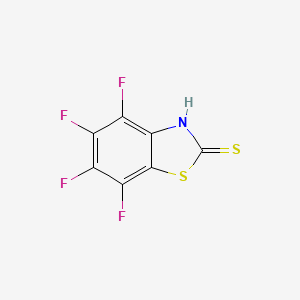![molecular formula C12H7F6N B3057346 2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole CAS No. 795274-69-0](/img/structure/B3057346.png)
2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole
描述
2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole is a compound characterized by the presence of a pyrrole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with pyrrole under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the condensation reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring can be substituted with various electrophiles such as halogens or nitro groups[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst[][4].
Major Products Formed
The major products formed from these reactions include halogenated pyrrole derivatives, nitro-substituted pyrroles, and various oxidized or reduced forms of the original compound .
科学研究应用
2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced bioavailability and stability.
作用机制
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or altering membrane permeability. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects .
相似化合物的比较
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a pyrrole ring.
Uniqueness
2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole is unique due to its combination of a pyrrole ring with trifluoromethyl-substituted phenyl groups. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
属性
CAS 编号 |
795274-69-0 |
|---|---|
分子式 |
C12H7F6N |
分子量 |
279.18 g/mol |
IUPAC 名称 |
2-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C12H7F6N/c13-11(14,15)8-4-7(10-2-1-3-19-10)5-9(6-8)12(16,17)18/h1-6,19H |
InChI 键 |
UDNQTIAMOLTENJ-UHFFFAOYSA-N |
SMILES |
C1=CNC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
规范 SMILES |
C1=CNC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene](/img/structure/B3057273.png)




![diethyl{[(4-nitrophenyl)amino]methylene}malonate](/img/structure/B3057281.png)


